molecular formula C18H22ClNO B1355997 4-(4-Phenoxy-benzyl)-piperidine hydrochloride CAS No. 1172749-25-5

4-(4-Phenoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1355997
CAS No.: 1172749-25-5
M. Wt: 303.8 g/mol
InChI Key: MMQDTWVRYJBUDB-UHFFFAOYSA-N
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Description

4-(4-Phenoxy-benzyl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C18H22ClNO and its molecular weight is 303.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Bioactivity

  • Bioactivity and Structural Insights : A study synthesized and characterized a novel compound structurally related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, revealing bioactivity against K562 cells and potential anti-leukemia properties. This compound's crystal structure, involving dihedral angles made by the piperidine ring with benzene rings and intermolecular hydrogen bonds, contributes to its stability and bioactivity (Wang et al., 2009).

Synthetic Strategies and Medicinal Chemistry

  • Synthesis of Piperidine Derivatives : Research focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation highlights the reactivity of certain piperidine derivatives and their utility as templates in medicinal chemistry. This methodology offers a pathway for synthesizing a variety of new piperidine derivatives, valuable for pharmaceutical applications (Mollet et al., 2011).

Chemical Properties and Drug Design

  • Pharmacological Profiles of Derivatives : A novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, structurally related to this compound, exhibited potent antagonist activity with selectivity for the NR2B subtype of NMDA receptors. This research offers insights into the design and pharmacological evaluation of piperidine derivatives for potential therapeutic applications (Gill et al., 2002).

Therapeutic Applications and Bioactivity

  • Multi-Target Drug Candidates : A study on multifunctional N-benzyl-piperidine-aryl-acylhydrazones hybrid derivatives, based on the pharmacophoric N-benzyl-piperidine subunit, revealed that certain compounds exhibited potent AChE inhibitory activities and anti-inflammatory activity. These compounds, with neuroprotective effects against amyloid beta oligomer-induced neurodegeneration, highlight the therapeutic potential of piperidine derivatives in treating neurodegenerative diseases like Alzheimer's (Viegas et al., 2018).

Conformational Analysis and Drug Design

  • Bioactive Conformation Exploration : Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to this compound, aimed to explore the bioactive conformation of these opioid receptor antagonists. The study's findings provide valuable insights into the molecular determinants for receptor recognition and the structural features that influence ligand binding and activity (Le Bourdonnec et al., 2006).

Safety and Hazards

The safety and hazards associated with “4-(4-Phenoxy-benzyl)-piperidine hydrochloride” are not explicitly mentioned in the available resources .

Biochemical Analysis

Biochemical Properties

4-(4-Phenoxy-benzyl)-piperidine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with the Hepatitis C Virus (HCV) NS3 protein, inhibiting its function by stabilizing an inactive conformation This interaction highlights its potential as a direct-acting antiviral agent

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the HCV NS3 protein can lead to altered viral replication and protein synthesis within infected cells . Moreover, it may affect other cellular pathways, potentially leading to changes in cell proliferation, apoptosis, and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its binding to the HCV NS3 protein inhibits the enzyme’s activity, preventing the virus from replicating effectively This inhibition is achieved by stabilizing an inactive conformation of the protein, thereby blocking its catalytic function

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained inhibition of viral replication in infected cells, demonstrating its potential for prolonged therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Determining the optimal dosage is essential for maximizing its therapeutic benefits while minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within target tissues. Its distribution can affect its efficacy and safety profile, with potential implications for its use in antiviral therapy .

Properties

IUPAC Name

4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDTWVRYJBUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588796
Record name 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172749-25-5
Record name 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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